molecular formula C13H21NO3 B2715322 (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate CAS No. 1445988-59-9

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate

Cat. No.: B2715322
CAS No.: 1445988-59-9
M. Wt: 239.315
InChI Key: KEEXIHAGXWAFOF-VHSXEESVSA-N
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Description

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS 1445988-59-9) is a high-purity, bicyclic organic compound of molecular weight 239.32 g/mol (C₁₃H₂₁NO₃) designed for advanced scientific research . This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the synthesis of nonretinoid antagonists that target retinol-binding proteins . Its structure features a fused isoindole core with a ketone group at position 5 and a tert-butoxycarbonyl (Boc) protecting group, which provides enhanced stability for synthetic manipulations . The stereochemistry is specified as (3aS,7aR), making it a valuable chiral building block. This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

tert-butyl (3aR,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIHAGXWAFOF-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)C[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the oxo and carboxylate groups. Common reagents for these steps include oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

Several synthetic pathways can be employed to produce (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate. These methods typically involve multi-step reactions that include cyclization and functional group modifications to achieve the desired structure.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Isoindole DerivativesContains isoindole ringKnown for diverse biological activities
TetrahydroisoquinolineSimilar bicyclic structureExhibits neuroprotective effects
1H-Pyrrolo[2,3-b]quinolin-4-oneContains fused ring systemsPotential antitumor activity

These compounds share structural similarities with this compound but may differ in their biological activities and therapeutic potentials.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research into related isoindole compounds provides valuable insights into its potential applications:

  • Drug Development: Studies have shown that isoindoles can serve as scaffolds for developing new drugs targeting various diseases, including cancer and neurodegeneration.
  • High-throughput Screening: The compound's binding affinity to biological targets can be evaluated using high-throughput screening methods, which are essential for understanding its mechanism of action and therapeutic effects.

Mechanism of Action

The mechanism of action of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Differentiation

Core Ring Systems :

  • The target compound contains a fused bicyclic isoindole , whereas 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole (148404-28-8) features a smaller cyclopenta-fused pyrrole ring. This difference impacts ring strain and reactivity; the cyclopenta derivative may exhibit higher reactivity in nucleophilic additions due to increased strain .
  • The spirocyclic analog tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (1421313-98-5) has a distinct spiro junction, which can alter conformational flexibility and binding affinity in biological applications .

Stereochemistry :

  • The stereochemical descriptor (3aS,7aR) in the target compound is critical for its interaction with chiral biological targets. In contrast, the stereoisomer tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (203661-68-1) may lack this specificity, reducing its efficacy in enantioselective reactions .

Synthetic Routes :

  • The target compound relies on RuO₂/NaIO₄-mediated oxidation , which offers high selectivity for ketone formation but requires careful temperature control to avoid over-oxidation .
  • The spirocyclic analog is synthesized via enzymatic hydrolysis , a greener approach that avoids harsh reagents but may face scalability challenges .

Functional Group Compatibility :

  • The Boc group in all compounds ensures stability, but its positioning (e.g., on isoindole vs. spiro systems) affects downstream deprotection efficiency. For example, the spirocyclic derivative’s Boc group is more sterically shielded, requiring stronger acidic conditions for removal .

Biological Activity

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, also known by its CAS number 203661-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in pharmacology.

The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 239.31 g/mol. It is characterized by the presence of a fused isoindole structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
CAS Number203661-68-1
Purity>97%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the isoindole framework followed by functionalization to introduce the tert-butyl and carboxylate groups. Specific synthetic routes may vary but often include cyclization and esterification steps.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, a study reported that related compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In vitro studies have demonstrated that isoindole derivatives can inhibit cancer cell proliferation. A specific study highlighted the cytotoxic effects of similar compounds on human cancer cell lines, indicating that this compound may possess similar properties .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various isoindole derivatives against standard bacterial strains. The results indicated that compounds with similar structural features to (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity Assays : In a cytotoxicity assay involving several cancer cell lines (e.g., HeLa and MCF7), related isoindole derivatives showed promising results with IC50 values indicating effective inhibition of cell growth. This suggests that (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole could be further explored for its anticancer properties .

Q & A

Basic Question: What are the established synthetic routes for preparing (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, and what experimental conditions optimize yield?

Methodological Answer:
The compound is typically synthesized via cyclization or functional group interconversion. A common approach involves:

  • Nucleophilic substitution of a tert-butyl carbamate precursor with a ketone-containing bicyclic intermediate.
  • Ring-closing metathesis (RCM) under inert atmosphere using Grubbs catalysts, followed by oxidation to introduce the 5-oxo group .
  • Reflux conditions (e.g., acetic acid, 3–5 hours) for cyclization, as described in analogous heterocyclic syntheses (e.g., thiazol-indole derivatives) .

Key Parameters for Yield Optimization:

ParameterOptimal Range
Temperature80–110°C (reflux)
Catalyst Loading2–5 mol% (Grubbs catalyst)
Reaction Time3–5 hours
SolventAcetic acid or DCM

Basic Question: How can researchers characterize the stereochemistry and purity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Confirm stereochemistry (3aS,7aR) via coupling constants (e.g., axial vs. equatorial protons in the bicyclic system) and tert-butyl group integration .
    • 2D NMR (COSY, NOESY) : Resolve spatial proximity of hydrogens in the hexahydro-isoindole core .
  • Chiral HPLC : Verify enantiomeric purity using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol gradients .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₁NO₃) with <2 ppm error .

Advanced Question: What computational methods are suitable for predicting the compound’s conformational stability and reactivity in catalytic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use the B3LYP functional with a 6-31G basis set* to model ground-state geometry and transition states .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvent effects (e.g., acetonitrile) using the AMBER force field to assess solvation energy and aggregation tendencies .
  • Software Tools : Gaussian 16 or ORCA for DFT; NAMD for MD .

Advanced Question: How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes during synthesis?

Methodological Answer:

  • Theoretical Framework Alignment : Link discrepancies to competing reaction pathways (e.g., epimerization under acidic conditions) .
  • Controlled Replication :
    • Vary parameters systematically (e.g., pH, temperature) and monitor intermediates via in-situ IR spectroscopy .
    • Use kinetic isotope effects (KIE) to identify rate-determining steps .
  • Data Triangulation : Cross-validate results with XRD (single-crystal) and computational models .

Advanced Question: What strategies are recommended for integrating this compound into multicomponent reactions for bioactive molecule synthesis?

Methodological Answer:

  • Scaffold Functionalization :
    • Introduce click chemistry handles (e.g., azide/alkyne) at the tert-butyl or ketone positions for modular assembly .
  • Catalytic Asymmetric Synthesis :
    • Employ organocatalysts (e.g., proline derivatives) to induce chirality in downstream products .
  • Case Study :
    • Combine with indole-2-carboxylate derivatives via Knoevenagel condensation (method analogous to Scheme 2 in ) .

Safety and Handling: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • COSHH Compliance : Follow Control of Substances Hazardous to Health Regulations (UK) for irritants (skin/eye/respiratory protection) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to acetic acid vapors .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

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